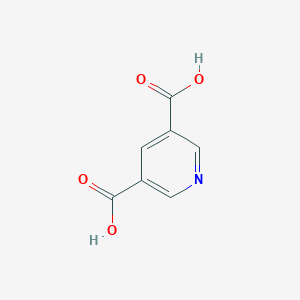

Pyridine-3,5-dicarboxylic acid

Vue d'ensemble

Description

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is a heterocyclic organic compound. It consists of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions. This compound is part of the pyridinedicarboxylic acids family and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-3,5-dicarboxylic acid can be synthesized by heating pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid) . The reaction typically involves decarboxylation and decomposition to form the desired product. The acid is sparingly soluble in water and ether, with a high melting point of 323°C .

Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-organic frameworks (MOFs) and coordination polymers. These methods utilize bipositive d-metal ions (such as cadmium, zinc, cobalt, and copper) and various template molecules to form new compounds .

Analyse Des Réactions Chimiques

Reaction Conditions and Structural Outcomes

- Key Observations :

Thermal Decarboxylation

Heating H₂PDC above 325°C induces decarboxylation, yielding nicotinic acid (pyridine-3-carboxylic acid) :Conditions :

- Temperature: >325°C (decomposition point).

- Atmosphere: Air or inert gas.

- Byproduct: CO₂ (quantitative release).

Surface-Mediated Reactions

On Cu(111), H₂PDC undergoes stepwise transformations under ultrahigh vacuum (UHV) :

Stepwise Reactivity on Cu(111)

| Step | Process | Temperature | Products | Characterization |

|---|---|---|---|---|

| 1 | Deprotonation | 150 K | Partially deprotonated species | XPS, NEXAFS |

| 2 | Decarboxylation | 300–400 K | Pyridine-3-carboxylate + CO₂ | STM, DFT |

- Mechanistic Insight :

- Carboxylate groups bind strongly to Cu, facilitating C–C bond cleavage.

- Decarboxylation selectivity depends on surface coverage and annealing protocols.

Cyanosilylation of Aldehydes

| Substrate | Catalyst (Type I MOF) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Benzaldehyde | La-PDC | 98 | >99 |

| 4-Nitrobenzaldehyde | La-PDC | 95 | >99 |

| Cyclohexanone | – | <5 | – |

- Reaction Conditions : 25°C, 24 h, solvent-free.

- Reusability : No loss in activity after 5 cycles.

Esterification and Derivatization

H₂PDC reacts with alcohols to form esters, though direct esterification is less common due to steric hindrance. Indirect routes via acyl chlorides are preferred:

Biological Interactions

H₂PDC is identified in human blood as part of the exposome, though its endogenous role remains unclear . In vitro studies suggest chelation with metal ions may modulate metalloenzyme activity, though mechanistic details are under investigation.

Applications De Recherche Scientifique

Material Science Applications

Metal-Organic Frameworks (MOFs)

Pyridine-3,5-dicarboxylic acid has been utilized as a ligand in the synthesis of metal-organic frameworks, which are known for their high surface area and tunable porosity. Recent studies have demonstrated the synthesis of nickel-centered MOFs using this compound as a bi-linker alongside other organic ligands. These frameworks exhibit promising electrochemical properties for applications in hybrid supercapacitors , showcasing high energy and power densities suitable for energy storage technologies .

Table 1: Properties of this compound-based MOFs

| MOF Composition | Key Features | Applications |

|---|---|---|

| Ni-PMA-H 2pdc | High conductivity, structural diversity | Hybrid supercapacitors |

| Cd-PDC | Enhanced thermal stability | Gas storage and separation |

| Mn-PDC | Unique topological structures | Catalysis and sensing |

Medicinal Chemistry Applications

Multidrug Resistance Reversal

Research has indicated that derivatives of this compound can serve as multidrug resistance reversal agents . A study highlighted the potential of this compound diethyl ester in overcoming drug resistance in cancer cells, thereby enhancing the efficacy of conventional chemotherapeutics .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including the decarboxylation of pyridine-2,3,5,6-tetracarboxylic acid. Its chemical properties allow it to participate in numerous reactions that are beneficial for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Structural Diversity and Template Effects

Recent investigations into the structural diversity of compounds derived from this compound have revealed that incorporating different template molecules during synthesis can significantly affect the resulting compounds' properties and functionalities. This approach has led to the development of new materials with tailored characteristics for specific applications .

Mécanisme D'action

The mechanism of action of pyridine-3,5-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes exhibit unique properties and functionalities, making them suitable for various applications. The compound’s inhibitory effect on butyrobetaine hydroxylase is due to its structural similarity to the enzyme’s natural substrate, allowing it to competitively bind to the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Pyridine-3,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:

- Pyridine-2,3-dicarboxylic acid

- Pyridine-2,4-dicarboxylic acid

- Pyridine-2,5-dicarboxylic acid

- Pyridine-2,6-dicarboxylic acid

- Pyridine-3,4-dicarboxylic acid

These compounds share similar structural features but differ in the positions of the carboxylic acid groups, leading to variations in their chemical properties and applications . This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.

Activité Biologique

Pyridine-3,5-dicarboxylic acid (also known as 5-carboxynicotinic acid or dinicotinic acid) is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with two carboxylic acid groups at the 3 and 5 positions. Its molecular formula is CHNO, and it is part of the pyridinecarboxylic acids class. The synthesis of this compound typically involves multi-step organic reactions, including the oxidation of related pyridine derivatives or through carboxylation of pyridine intermediates.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Salmonella typhi | Moderate |

| Bacillus subtilis | Moderate |

2. Anticancer Activity

Research indicates that derivatives of this compound have been screened for anticancer properties. In one study, compounds synthesized from this acid showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in immune cells, indicating a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Synthesis and Biological Screening

A study focused on synthesizing new compounds using this compound as a precursor. The newly formed derivatives were tested for antimicrobial, anti-inflammatory, and anticancer activities, revealing promising results in all areas .

Case Study 2: Coordination Polymers

Research on metal-organic frameworks (MOFs) incorporating this compound has shown enhanced conductivity and electrochemical properties. These MOFs were explored for their application in energy storage devices, highlighting the versatility of the compound beyond biological applications .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by interfering with metabolic pathways.

- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Mechanism : By modulating cytokine release, it helps reduce inflammation at the cellular level.

Q & A

Basic Research Questions

Q. How can researchers synthesize derivatives of pyridine-3,5-dicarboxylic acid for supramolecular gel formation?

- Methodological Answer : Derivatives like N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) are synthesized via solvent-mediated strategies. Key steps include: (i) Reacting this compound with amines (e.g., 4-aminopyridine) under reflux conditions. (ii) Conducting gelation tests using mixed solvents (e.g., DMSO/water) with controlled water content to induce self-assembly. (iii) Characterizing products via FT-IR, NMR, and LC-MS to confirm structural integrity .

Q. What experimental approaches optimize the solubility of this compound in polar solvents for chromatographic applications?

- Methodological Answer : Adjusting pH is critical. For example: (i) Dissolve the compound in warm deionized water with potassium hydroxide to form a stable solution. (ii) Stabilize the baseline in LC-ICP-MS by adding NH₄OH to reach pH 4.22, ensuring consistent eluent performance .

Q. How do researchers characterize the thermal stability of this compound-based metal complexes?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres is used to: (i) Determine decomposition temperatures (e.g., 250–400°C for lanthanide complexes). (ii) Correlate weight loss events with structural features (e.g., ligand dissociation or solvent evaporation) .

Advanced Research Questions

Q. How do reaction templates and metal ions influence the structural diversity of this compound-based MOFs?

- Methodological Answer : Template selection (e.g., amino alcohols) and metal coordination dictate topology: (i) Cd²+ with 1,3-propanediol forms 3D frameworks (e.g., [(CH₃)₂NH₂]₂[Cd₂(PDC)₃]). (ii) Zn²+ with 3-hydroxymethylpyridine yields 2D polymers. (iii) Structural validation requires single-crystal XRD and topological analysis to identify novel architectures (e.g., tbo or pcu nets) .

Q. What supramolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer : Hydrogen bonding and π-π interactions are critical: (i) O–H···N and O–H···O bonds create 2D layers (parallel to the ab plane). (ii) Face-to-face π-π stacking (3.0–3.5 Å) between aromatic rings reinforces interlayer cohesion. (iii) Hirshfeld surface analysis quantifies weak C–H···O interactions (<3.2 Å) .

Q. What mechanisms explain the antibacterial activity of Ag(I)-MOFs derived from this compound?

- Methodological Answer : Bactericidal effects arise from Ag⁺ ion release: (i) Minimum inhibitory concentrations (MICs) against E. coli (5–15 ppm) and S. aureus (10–20 ppm) are determined via broth dilution. (ii) Ag⁺ disrupts bacterial thiol groups in proteins, confirmed by ICP-MS quantification of ion release .

Q. How can supramolecular gels of this compound derivatives enable controlled drug delivery?

- Methodological Answer : Gel-drug systems are engineered for stimuli-responsive release: (i) Load vitamin B12 (VB12) into PDA-N4 gels via diffusion. (ii) Trigger release via pH (e.g., PBS pH 7.4) or temperature changes (25–37°C). (iii) Validate biocompatibility using HUVEC cell viability assays .

Propriétés

IUPAC Name |

pyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198149 | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-81-0 | |

| Record name | 3,5-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.